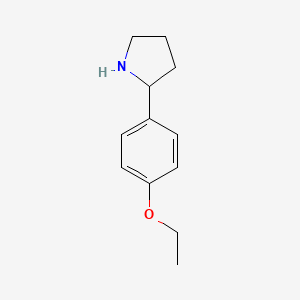

2-(4-Ethoxyphenyl)pyrrolidine

Description

The Pyrrolidine (B122466) Heterocycle as a Privileged Scaffold in Drug Discovery and Development

The pyrrolidine ring is a saturated heterocycle that is widely regarded as a "privileged scaffold" in drug discovery. nih.govacs.orgmdpi.com This designation is due to its frequent appearance in a vast array of biologically active compounds, including many FDA-approved drugs. tandfonline.com The utility of the pyrrolidine moiety can be attributed to several key characteristics that make it an attractive building block for medicinal chemists.

One of the most significant features of the pyrrolidine ring is its three-dimensional (3D) nature. ontosight.aikuleuven.be Unlike flat aromatic rings, the non-planar, puckered conformation of the pyrrolidine scaffold allows for the precise spatial orientation of substituents, enabling a more effective exploration of the three-dimensional space of a biological target's binding site. nih.govontosight.ai This conformational flexibility, often referred to as "pseudorotation," can be controlled by the strategic placement of substituents on the ring. nih.gov

Furthermore, the pyrrolidine ring possesses up to four stereogenic centers, which contributes to the stereochemical diversity of molecules containing this scaffold. nih.gov The ability to generate various stereoisomers is crucial in drug design, as different enantiomers and diastereomers of a compound can exhibit distinct biological activities and pharmacological profiles due to their differential interactions with chiral biological macromolecules like proteins and enzymes. nih.govkuleuven.be

The nitrogen atom within the pyrrolidine ring imparts basicity and serves as a key point for chemical modification. nih.gov This nitrogen can act as a hydrogen bond acceptor and its nucleophilicity allows for a wide range of substituents to be introduced, further expanding the chemical diversity and modulating the physicochemical properties of the resulting molecules. nih.gov Indeed, a significant percentage of FDA-approved drugs containing a pyrrolidine ring are substituted at the nitrogen atom. nih.gov

The pyrrolidine scaffold is a central component in a wide range of natural products, particularly alkaloids, and has been incorporated into therapeutic agents with diverse biological activities, including anticancer, antiviral, anti-inflammatory, and antidiabetic properties. tandfonline.comnih.gov

Table 1: Attributes of the Pyrrolidine Scaffold in Medicinal Chemistry

| Feature | Description | Significance in Drug Discovery |

| Three-Dimensionality | Non-planar, puckered ring structure. ontosight.aikuleuven.be | Allows for precise spatial arrangement of substituents to fit complex biological targets. nih.gov |

| Stereochemistry | Can possess multiple chiral centers. nih.gov | Enables the synthesis of stereoisomers with potentially different biological activities. nih.govkuleuven.be |

| Nitrogen Heteroatom | Provides basicity and a site for substitution. nih.gov | Facilitates modulation of solubility, and pharmacokinetic properties, and allows for diverse functionalization. nih.gov |

| Biological Precedent | Found in numerous natural products and approved drugs. tandfonline.comnih.gov | Indicates a high probability of biological relevance and favorable drug-like properties. |

Rationale for Investigating 2-(4-Ethoxyphenyl)pyrrolidine and its Analogues as Therapeutic Candidates

The investigation of this compound and its analogues as potential therapeutic agents is driven by the established success of the 2-arylpyrrolidine motif in medicinal chemistry. nih.govbohrium.combohrium.com The strategic combination of a pyrrolidine ring at the 2-position with an aromatic ring often leads to compounds with significant biological activity. nih.govbohrium.com The rationale for focusing on the 4-ethoxyphenyl substituent, in particular, is based on structure-activity relationship (SAR) studies of related compounds and the known influence of alkoxy groups on pharmacological properties.

Research on a variety of 2-arylpyrrolidine derivatives has demonstrated their potential to interact with a wide range of biological targets, leading to diverse therapeutic applications. For instance, derivatives of 2-arylpyrrolidine have been explored as anticancer agents, showing cytotoxicity against various cancer cell lines. nih.govbohrium.com Other studies have highlighted their potential as antiviral agents, including inhibitors of HIV-1 reverse transcriptase. nih.gov Furthermore, this scaffold has been utilized in the development of potent and selective enzyme inhibitors, such as antagonists for the endothelin-A (ETA) receptor. acs.org

The specific choice of an ethoxy group at the para-position of the phenyl ring is a calculated decision in drug design. The methoxy (B1213986) analogue, 2-(4-methoxyphenyl)pyrrolidine, has appeared in several medicinal chemistry studies. acs.org The substitution of a methoxy with an ethoxy group is a common strategy to modulate a compound's lipophilicity, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile. This modification can also influence the compound's binding affinity to its target protein.

SAR studies on related (4-alkoxyphenyl) derivatives have shown that the nature of the alkoxy group can significantly impact biological activity. nih.gov For example, in the development of GPR88 agonists, the lipophilicity of the alkoxy group was found to be favorable for potency. nih.gov The ethoxyphenyl group itself is a feature in various biologically active molecules, where it is known to interact with receptors and enzymes. ontosight.ai Therefore, the synthesis and biological evaluation of this compound and its analogues are a logical step in the exploration of the chemical space around the 2-arylpyrrolidine scaffold, with the aim of discovering novel therapeutic candidates with optimized potency and pharmacokinetic properties.

Table 2: Investigated Therapeutic Areas for 2-Arylpyrrolidine Analogues

| Therapeutic Area | Example Target/Activity | Reference |

| Oncology | Cytotoxicity against cancer cell lines | nih.govbohrium.com |

| Antiviral | HIV-1 Reverse Transcriptase Inhibition | nih.gov |

| Cardiovascular | Endothelin-A (ETA) Receptor Antagonism | acs.org |

| Inflammation | Leukotriene A4 Hydrolase Inhibition | nih.govdrugbank.com |

| Neurological Disorders | GPR88 Agonism | nih.gov |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(4-ethoxyphenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-2-14-11-7-5-10(6-8-11)12-4-3-9-13-12/h5-8,12-13H,2-4,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAFDTMCQTGTHTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00407419 | |

| Record name | 2-(4-ethoxyphenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383127-28-4 | |

| Record name | 2-(4-ethoxyphenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-ethoxyphenyl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 4 Ethoxyphenyl Pyrrolidine and Its Derivatives

Strategies for Pyrrolidine (B122466) Ring Construction and Functionalization

The synthesis of pyrrolidine derivatives can be broadly categorized into two approaches: the functionalization of a pre-existing, optically pure pyrrolidine ring, often derived from natural sources like proline or 4-hydroxyproline, and the cyclization of acyclic starting materials to construct the ring from the ground up. mdpi.com Modern organic synthesis has produced a variety of powerful methods for this purpose, including N-heterocyclization of primary amines with diols catalyzed by iridium complexes, copper-catalyzed intramolecular amination of unactivated C(sp³)-H bonds, and acid-promoted cyclization of N-carbamate-protected amino alcohols. organic-chemistry.org

Achieving stereochemical control is a paramount objective in modern synthetic chemistry, given that the biological activity of chiral molecules is often dependent on their specific stereoisomeric form. The synthesis of enantiomerically pure pyrrolidines is a subject of intense research. mdpi.com

Key strategies in stereoselective pyrrolidine synthesis include:

Use of the Chiral Pool : Readily available and optically pure natural products are used as starting materials. L-proline and 4-hydroxyproline are common precursors for many pyrrolidine-containing drugs. nih.gov Similarly, D- or L-alanine can be used to produce C₂-symmetric trans-2,5-dimethylpyrrolidines. nih.gov

Catalytic Asymmetric Methods : This approach uses chiral catalysts to induce enantioselectivity. A notable example is the heterogeneous catalytic hydrogenation of highly substituted pyrrole (B145914) systems using catalysts like rhodium-on-alumina, which can create up to four new stereocenters with high diastereoselectivity. acs.org Another advanced method involves the enantioselective copper-catalyzed intramolecular hydroamination of amino-alkenes to form α-arylpyrrolidines with high enantiomeric purity. nih.gov

Biocatalysis : Enzymes are increasingly used as chiral catalysts. Transaminases, for instance, can be employed for the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones, achieving excellent enantiomeric excesses (>99.5% ee) for both enantiomers. acs.org

Auxiliary-Controlled Synthesis : A chiral auxiliary is temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction. For example, (R)-phenylglycinol can be condensed with aldehydes to form chiral imines, which then undergo diastereoselective additions with Grignard reagents to eventually form trans-2,5-bis(aryl) pyrrolidines. nih.govacs.org

| Approach | Description | Example Precursor/Catalyst | Key Advantage | Reference |

|---|---|---|---|---|

| Chiral Pool Synthesis | Utilizes naturally occurring, enantiomerically pure starting materials. | L-proline, 4-hydroxyproline, Alanine | Predictable stereochemistry, readily available starting materials. | mdpi.comnih.govnih.gov |

| Catalytic Asymmetric Synthesis | Employs a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. | Chiral Copper or Rhodium complexes | High efficiency and atom economy. | acs.orgnih.gov |

| Biocatalysis | Uses enzymes to catalyze stereoselective transformations. | Transaminases (TAs) | Extremely high enantioselectivity under mild conditions. | acs.org |

| Chiral Auxiliary | A chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction. | (R)-phenylglycinol | High diastereoselectivity and reliable stereochemical control. | nih.govacs.org |

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, have emerged as powerful tools for building molecular complexity efficiently. nih.gov These reactions are highly valued for their high atom and step economy, often leading to less waste compared to traditional multi-step syntheses. researchgate.netresearchgate.net

A prominent MCR for pyrrolidine synthesis is the 1,3-dipolar cycloaddition reaction. tandfonline.com This typically involves the in-situ generation of an azomethine ylide, which then reacts with a dipolarophile (an alkene) in a [3+2] cycloaddition to form the pyrrolidine ring. tandfonline.comresearchgate.net This strategy can be used to generate highly substituted and stereochemically complex spirocyclic pyrrolidines in a single step. nih.gov

Another advanced MCR approach involves the Lewis acid-catalyzed coupling of multiple components. For example, a titanium tetrachloride (TiCl₄)-catalyzed reaction between an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane reagent can afford highly functionalized pyrrolidines with up to three contiguous asymmetric centers in one pot. nih.govacs.org

| Reaction Type | Components | Catalyst/Conditions | Key Feature | Reference |

|---|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Isatin, secondary amino acid (e.g., proline), dipolarophile (e.g., 5-arylidene thiazolidine-2,4-dione) | Magnetic nanocatalyst | Stereoselective formation of complex spiro-heterocycles. | nih.gov |

| Lewis Acid-Catalyzed MCR | Phenyldihydrofuran, N-tosyl imino ester, silane reagents | Titanium tetrachloride (TiCl₄) | Diastereoselective construction of multiple stereocenters in a single operation. | nih.govacs.org |

| [3+2] Cycloaddition | Aldehydes, amino acid esters, chalcones | Iodine (I₂) / K₂CO₃ | One-pot synthesis of functionalized pyrrolidine-2-carboxylates. | tandfonline.com |

Targeted Synthesis of 2-(4-Ethoxyphenyl)pyrrolidine and Related Phenyl-Pyrrolidine Analogues

The synthesis of 2-arylpyrrolidines, including the specific target this compound, requires methods that can effectively form a carbon-carbon bond between the C2 position of the pyrrolidine ring and the aryl group.

Several modern synthetic routes can be envisioned or have been applied for the synthesis of 2-arylpyrrolidines.

Biocatalytic Asymmetric Amination : A highly effective route starts with an ω-chloro-arylketone. For the target compound, the precursor would be 4-chloro-1-(4-ethoxyphenyl)butan-1-one. This ketone can be converted directly into the corresponding chiral amine via reductive amination using a transaminase enzyme, which then undergoes spontaneous intramolecular cyclization to yield the desired (R)- or (S)-2-(4-ethoxyphenyl)pyrrolidine with very high enantiomeric excess. acs.org

Palladium-Catalyzed α-Arylation : This method begins with N-protected pyrrolidine, typically N-Boc-pyrrolidine. The protected pyrrolidine undergoes α-arylation with an aryl halide (e.g., 1-bromo-4-ethoxybenzene) in the presence of a palladium catalyst and a suitable ligand. Subsequent deprotection of the Boc group yields the final 2-arylpyrrolidine product. ntnu.no

Copper-Catalyzed Asymmetric Hydroamination : A more complex, two-step pathway involves an initial Suzuki-Miyaura cross-coupling reaction to prepare a Boc-protected amino-alkene. nih.gov This intermediate is then subjected to an enantioselective intramolecular hydroamination catalyzed by a chiral copper complex, which forms the pyrrolidine ring and sets the stereocenter at the C2 position with high enantioselectivity. nih.gov

| Method | Key Precursors | Key Reagents/Catalysts | Reference |

|---|---|---|---|

| Biocatalytic Amination/Cyclization | ω-Chloro-arylketone (e.g., 4-chloro-1-(4-ethoxyphenyl)butan-1-one) | Transaminase (TA), Isopropylamine (amine donor) | acs.org |

| Pd-Catalyzed α-Arylation | N-Boc-pyrrolidine, Aryl halide (e.g., 1-bromo-4-ethoxybenzene) | Palladium catalyst (e.g., Pd(OAc)₂), Ligand (e.g., phosphine-based) | ntnu.no |

| Cu-Catalyzed Asymmetric Hydroamination | Boc-protected amino-alkene (from Suzuki coupling) | Chiral Copper-hydride complex | nih.gov |

Once the this compound scaffold is synthesized, its secondary amine (N-H) provides a convenient handle for further diversification. The derivatization of pre-assembled heterocyclic cores is an attractive strategy for creating libraries of related compounds for further research. researchgate.net

Common modifications include:

N-Alkylation and N-Arylation : The nitrogen atom can be alkylated or arylated through nucleophilic substitution reactions with alkyl or aryl halides.

N-Acylation : The amine can be readily acylated using acyl chlorides or anhydrides to form amides.

Reductive Amination : The secondary amine can react with aldehydes or ketones in the presence of a reducing agent to form N-substituted derivatives. researchgate.net

Functionalization of the Phenyl Ring : While less common than N-derivatization, the ethoxyphenyl ring can potentially undergo further functionalization, such as electrophilic aromatic substitution, although the reaction conditions must be chosen carefully to avoid side reactions with the pyrrolidine ring.

A study on 4-hydroxy-4-(4-methoxyphenyl)-substituted proline derivatives demonstrated how an existing pyrrolidine core can be modified. nih.gov The synthesis started with N-protected 4-hydroxypyrrolidine derivatives, which were oxidized to the corresponding ketone. nih.gov Subsequent addition of organometallic reagents (Grignard reagents) to the ketone functionality allowed for the introduction of new aryl substituents onto the pyrrolidine ring. nih.gov This highlights a strategy where the core scaffold is modified at positions other than the nitrogen atom.

Pharmacological Spectrum and Biological Evaluation of 2 4 Ethoxyphenyl Pyrrolidine and Its Derivatives

Central Nervous System (CNS) Activity and Receptor Modulation

While the pyrrolidine (B122466) core is integral to many CNS-active compounds, specific research detailing the direct interaction of 2-(4-ethoxyphenyl)pyrrolidine with key neurotransmitter systems is limited. However, the broader class of 2-arylpyrrolidine derivatives has been investigated for its potential to modulate CNS pathways, offering insights into the possible activities of this specific compound.

Interaction with Neurotransmitter Receptors: Serotonin (B10506) and Dopamine (B1211576) Affinity

The modulation of dopamine and serotonin receptors is a cornerstone of treatment for numerous psychiatric and neurological disorders. Antipsychotic medications, for example, frequently target dopamine D2 receptors, and many second-generation agents also interact with various serotonin receptor subtypes.

Specific binding affinity data for this compound at serotonin and dopamine receptors is not extensively detailed in the currently reviewed literature. However, the general structure of a 2-arylpyrrolidine is a recognized scaffold in the design of ligands for these receptors. Studies on related compounds, such as fallypride-based bitopic ligands, have explored how substitutions on the pyrrolidine ring influence affinity and selectivity for dopamine D2 and D3 receptors. These investigations highlight the pyrrolidine ring's role in orienting pharmacophoric elements for receptor interaction. The affinity of various ligands for serotonin and dopamine receptors is a critical factor in their pharmacological profile, but without direct experimental data, the specific interactions of this compound remain speculative.

Potential Influence on Mood Regulation and Cognitive Function Pathways

Given the established roles of serotonin and dopamine in mood and cognition, compounds that modulate these systems are of significant therapeutic interest. For instance, pyrrolidine-2-one derivatives have been investigated for their neuroprotective effects and ability to mitigate cognitive deficits in preclinical models, suggesting that the pyrrolidine scaffold can be geared towards cognitive enhancement. These derivatives were shown to be effective in treating behavioral and biochemical changes in models of cognitive impairment. While this points to the potential of the pyrrolidine class in CNS applications, the direct impact of this compound on mood and cognitive pathways has not been specifically elucidated.

Anti-Infective Applications

Derivatives of the 2-arylpyrrolidine scaffold have demonstrated a broad spectrum of anti-infective activities, positioning them as a promising area for the development of new therapeutic agents against bacterial, fungal, viral, and parasitic pathogens.

Antibacterial Efficacy and Mechanism Studies (e.g., DNA Gyrase and Topoisomerase IV Inhibition)

A significant area of research for pyrrolidine derivatives has been in the development of novel antibacterial agents that target bacterial DNA gyrase and topoisomerase IV. These essential type IIA topoisomerase enzymes regulate DNA topology during replication and are validated targets for antibiotics. N-phenylpyrrolamides, a class of compounds featuring the pyrrolidine core, have emerged as potent, ATP-competitive inhibitors of the GyrB subunit of DNA gyrase and the homologous ParE subunit of topoisomerase IV.

Research into these derivatives has yielded compounds with low nanomolar inhibitory concentrations (IC50) against E. coli DNA gyrase and potent activity against clinically important Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). The substitution pattern on the phenyl and pyrrolamide portions of the molecule is critical for both enzyme inhibition and antibacterial potency.

| Compound | Target Enzyme | IC50 (nM) |

|---|---|---|

| N-phenylpyrrolamide analog 1 | E. coli DNA Gyrase | 13 |

| N-phenylpyrrolamide analog 2 | E. coli DNA Gyrase | 85 |

| Oxadiazolone derivative 11a | E. coli DNA Gyrase | 85 |

| Compound 7c | E. coli Topoisomerase IV | nanomolar range |

| Compound 22i | E. coli Topoisomerase IV | 143 |

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| Compound 22e | S. aureus ATCC 29213 | 0.25 |

| Compound 22e | MRSA | 0.25 |

| Compound 22e | E. faecalis ATCC 29212 | 0.125 |

| Compound 23b | K. pneumoniae ATCC 10031 | 0.0625 |

| Compound 6d | VISA | 0.031 - 0.0625 |

| Compound 6d | E. faecalis | 0.031 - 0.0625 |

| 4-F-phenyl derivative (11) | S. aureus | 30.53 ± 0.42 (zone in mm) |

| 4-F-phenyl derivative (11) | B. cereus | 21.70 ± 0.36 (zone in mm) |

Antifungal and Antiviral Potential

The pyrrolidine scaffold is also a component of molecules with antifungal and antiviral properties. For instance, 2-acylhydrazino-5-arylpyrrole derivatives have demonstrated potent antifungal activities against various Candida species, with minimum inhibitory concentrations (MICs) in the low microgram per milliliter range, often exceeding the potency of the standard antifungal drug fluconazole. Additionally, metal complexes of pyrrolidone thiosemicarbazone have shown significant activity against fungi like Aspergillus niger and Candida albicans.

In the antiviral domain, pyrrolidine derivatives have been designed as inhibitors of influenza neuraminidase, an essential enzyme for the influenza virus. Synthetic spiro[pyrrolidine-2,2'-adamantanes] have also been identified as active compounds against influenza A virus. The versatility of the pyrrolidine ring allows for the synthesis of diverse structures that can interact with various viral targets.

Antimalarial and Anthelmintic Activity

The global challenge of drug-resistant malaria has spurred the search for novel chemotypes. The 4-aryl-pyrrolidine scaffold has been identified as a promising starting point for new antimalarial agents. Specifically, 4-aryl-N-benzylpyrrolidine-3-carboxamides and 2-aryl-N-(4-arylpyrrolidin-3-yl)acetamides have been developed.

One lead compound, (+)-54b (CWHM-1008), demonstrated potent activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum with EC50 values of 46 nM and 21 nM, respectively. This compound also showed oral efficacy in a mouse model of malaria, with an ED99 of approximately 30 mg/kg/day. Another optimized compound from a related series, (−)-32a (CWHM-1552), had an in vitro IC50 of 51 nM and an in vivo ED90 of <10 mg/kg/day.

Furthermore, the pyrrolidine core has been explored for its anthelmintic potential against parasitic nematodes, which pose significant threats to human and animal health. While specific studies on this compound are scarce, derivatives of 1,2,4-triazole (B32235) containing various substituted phenyl moieties have shown anthelmintic activity, indicating that aryl-substituted heterocyclic compounds are a viable area for antiparasitic drug discovery.

Anti-Inflammatory and Immunomodulatory Effects

The pyrrolidine scaffold is a core component of various compounds investigated for their anti-inflammatory and immunomodulatory properties. Research into pyrrolidine derivatives has revealed their potential to modulate key pathways in the inflammatory response. For instance, certain pyrrole-containing compounds, which share a similar heterocyclic structure, have been shown to exhibit significant anti-inflammatory activity.

One such study on a pyrrole (B145914) derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, demonstrated potent anti-inflammatory effects in a carrageenan-induced paw edema model in rats. nih.govmdpi.com After 14 days of administration, this compound significantly inhibited paw edema at all tested doses. nih.gov Furthermore, in a lipopolysaccharide (LPS)-induced systemic inflammation model, repeated treatment with this derivative led to a significant decrease in the pro-inflammatory cytokine TNF-α. nih.govmdpi.com This suggests that the anti-inflammatory action of some pyrrolidine-related structures may be mediated, at least in part, by the suppression of key inflammatory cytokines.

The immunomodulatory effects of these compounds are also of interest. The same study found that while the pyrrole derivative suppressed TNF-α, it also significantly increased the levels of the anti-inflammatory cytokine TGF-β1, without affecting IL-10 levels. nih.govmdpi.com This selective modulation of cytokine profiles indicates a potential for more targeted immunomodulatory therapies. While these findings are for a related but different molecule, they highlight the potential of the pyrrolidine and pyrrole core in the development of new anti-inflammatory and immunomodulatory agents. The anti-inflammatory potential of succinimide (B58015) derivatives, which feature a pyrrolidine-2,5-dione structure, has also been explored, with some compounds showing significant inhibition of COX-1 and COX-2 enzymes. mdpi.com

Anticonvulsant Properties and Neurological Disorder Research

Pyrrolidine derivatives are a well-established class of anticonvulsant agents. drugs.com Levetiracetam, a notable pyrrolidine anticonvulsant, is used in the treatment of epilepsy. drugs.com While its exact mechanism is not fully understood, it is believed to slow down nerve transmission. drugs.com

Research into novel pyrrolidin-2-one derivatives has identified compounds with significant anticonvulsant activity in preclinical models. nih.gov For example, certain derivatives have shown efficacy in the maximal electroshock (MES) and pentetrazole (PTZ)-induced seizure models in mice. nih.gov The anticonvulsant effects of these derivatives may be linked to their affinity for serotonin 5-HT1A and α1-adrenergic receptors, or their potential to modulate GABA-ergic activity. nih.gov

Furthermore, studies on 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides have revealed compounds with broad-spectrum anticonvulsant properties. mdpi.com One particular derivative demonstrated robust activity in the MES, subcutaneous pentylenetetrazole (scPTZ), and 6 Hz seizure models. mdpi.com This compound was also effective in a model of drug-resistant epilepsy, highlighting the potential of the pyrrolidine-2,5-dione scaffold in developing treatments for refractory seizures. mdpi.com In addition to their anticonvulsant effects, some of these derivatives have also shown promise in models of neuropathic pain and inflammation. mdpi.com

The investigation of pyrrolidine derivatives extends to other neurological disorders. nih.gov The neuroprotective potential of various natural and synthetic compounds is an active area of research, and the pyrrolidine structure is considered a valuable pharmacophore in the design of new central nervous system (CNS) active agents.

Enzyme Inhibition Studies

The pyrrolidine ring is a key structural feature in a variety of enzyme inhibitors.

Certain dihydroxy pyrrolidine derivatives have been investigated for their α-glucosidase inhibition activity. nih.gov α-Glucosidase inhibitors are a class of drugs used in the management of type 2 diabetes, as they delay the absorption of carbohydrates from the intestine. The inhibitory potential of pyrrolidine-based compounds against this enzyme highlights a possible therapeutic application.

Aldose reductase is another enzyme of interest, particularly in the context of diabetic complications. This enzyme is the first and rate-limiting step in the polyol pathway, which converts glucose to sorbitol. nih.govmdpi.com The accumulation of sorbitol in tissues is implicated in the pathogenesis of diabetic neuropathy, retinopathy, and nephropathy. nih.gov Inhibition of aldose reductase is therefore a key therapeutic strategy. nih.govopenmedicinalchemistryjournal.com Research has shown that aldose reductase inhibition can suppress oxidative stress-induced inflammatory disorders. nih.gov While specific studies on this compound are lacking, the broader class of compounds with structures capable of inhibiting aldose reductase is of significant interest.

Recent studies have explored pyrrolidine derivatives as inhibitors of carbonic anhydrases (CAs) and acetylcholinesterase (AChE). nih.gov Carbonic anhydrases are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. nih.govmdpi.com A study on pyrrolidine-sulfonamide derivatives found that some compounds were potent inhibitors of human CA isoforms hCA I and hCA II. nih.gov

Acetylcholinesterase inhibitors are used in the treatment of Alzheimer's disease and other neurological conditions. The same study on pyrrolidine-sulfonamide derivatives also identified compounds with significant AChE inhibitory activity. nih.gov Specifically, derivatives bearing 2,4-dimethoxyphenyl and 4-methoxyphenyl (B3050149) substituents were found to be promising AChE inhibitors. nih.gov

Dipeptidyl peptidase-IV (DPP-IV) inhibitors are a class of oral antihyperglycemic agents used for the treatment of type 2 diabetes. mdpi.comnih.gov They work by preventing the degradation of incretin (B1656795) hormones, which play a role in glucose homeostasis. mdpi.com The pyrrolidine scaffold is a key feature of several DPP-IV inhibitors, often referred to as "gliptins". nih.gov

Research into novel pyrrolidine sulfonamide derivatives has identified compounds with DPP-IV inhibitory activity. nih.gov One derivative with a 4-trifluorophenyl substitution exhibited the best inhibition against the DPP-IV enzyme in the studied series. nih.gov Vildagliptin, a known DPP-IV inhibitor, incorporates a pyrrolidine-2-carbonitrile (B1309360) moiety and has been shown to be a potent, selective, and orally bioavailable inhibitor of the enzyme. researchgate.net

Voltage-gated sodium channels are crucial for the generation and propagation of action potentials in excitable cells. cvpharmacology.com Blockade of these channels is a mechanism of action for various antiarrhythmic, anticonvulsant, and local anesthetic drugs. wikipedia.org A novel series of pyrrolidine derivatives has been synthesized and evaluated as potent sodium channel blockers for the potential treatment of ischemic stroke. nih.gov Structure-activity relationship studies led to the discovery of a derivative that acted as a potent Na(+) channel blocker with low activity against hERG channels, a desirable safety profile. nih.gov This compound also demonstrated significant neuroprotective activity in an animal model of stroke. nih.gov

Data Tables

Table 1: Anticonvulsant Activity of a Pyrrolidine-2,5-dione Derivative (Compound 14)

| Test | ED₅₀ (mg/kg) |

| Maximal Electroshock (MES) | 49.6 |

| 6 Hz (32 mA) | 31.3 |

| Subcutaneous Pentylenetetrazole (scPTZ) | 67.4 |

| 6 Hz (44 mA) | 63.2 |

Data sourced from a study on 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides. mdpi.com

Table 2: Enzyme Inhibition by Pyrrolidine Derivatives

| Compound Class | Target Enzyme | Key Findings |

| Pyrrolidine-sulfonamides | hCA I and hCA II | A derivative showed a Ki value of 17.61 ± 3.58 nM against hCA I. nih.gov |

| Pyrrolidine-sulfonamides | Acetylcholinesterase (AChE) | A derivative with a 2,4-dimethoxyphenyl substituent had a Ki value of 22.34 ± 4.53 nM. nih.gov |

| Pyrrolidine sulfonamides | DPP-IV | A derivative with a 4-trifluorophenyl substitution showed an IC₅₀ of 11.32 ± 1.59 μM. nih.gov |

Leukotriene A4 (LTA4) Hydrolase Inhibition

Leukotriene A4 (LTA4) hydrolase is a bifunctional zinc metalloenzyme that catalyzes the final step in the biosynthesis of leukotriene B4 (LTB4), a potent pro-inflammatory lipid mediator. patsnap.com LTB4 is implicated in a variety of inflammatory diseases, making LTA4 hydrolase a significant therapeutic target for the development of anti-inflammatory agents. researchgate.netnih.govnih.gov The pyrrolidine scaffold has been identified as a key structural feature in the design of potent and selective LTA4 hydrolase inhibitors. nih.govnih.gov

Research into LTA4 hydrolase inhibitors has led to the development of several series of compounds containing the pyrrolidine moiety. nih.gov For instance, functionalized pyrrolidine- and piperidine-containing analogues of the lead inhibitor SC-57461A have been synthesized and evaluated. nih.gov These efforts resulted in the identification of SC-56938, a potent, orally active inhibitor of LTA4 hydrolase. nih.gov The pyrrolidine ring in these molecules often serves as a flexible linker, allowing the inhibitor to adopt an optimal conformation within the bent substrate-binding cavity of the enzyme. acs.org

A notable clinical candidate, DG-051, which has completed phase IIa clinical trials, incorporates a pyrrolidine linker to connect a butanoic acid moiety (which binds to the catalytic zinc ion) and a lipophilic biphenyl (B1667301) ether group (which occupies a hydrophobic pocket). acs.org The flexibility of the pyrrolidine linker is crucial for navigating the enzyme's active site. acs.org Structural studies have shown that the pyrrolidine moiety of inhibitors can bind at the bend in the LTA4H substrate binding cavity, with the nitrogen atom potentially forming hydrogen bonds with key residues like Gln134. acs.org These findings underscore the importance of the pyrrolidine core in designing effective LTA4 hydrolase inhibitors for treating inflammatory conditions. patsnap.comresearchgate.net

Neuraminidase Inhibition

Neuraminidase (NA) is a critical enzyme for the influenza virus, as it facilitates the release of newly formed virus particles from infected cells, thus promoting the spread of infection. nih.govnih.gov Consequently, NA is a primary target for antiviral drug development. A series of pyrrolidine derivatives, synthesized from commercially available 4-hydroxy-L-proline, have shown potent inhibitory activity against influenza A (H3N2) neuraminidase. nih.govnih.gov

Several of these compounds have demonstrated potencies comparable to the well-known NA inhibitor, Oseltamivir. nih.gov The inhibitory activities are often evaluated using high-throughput screening methods. magtechjournal.com Docking studies have provided insights into the binding interactions, suggesting that key residues such as Trp178, Arg371, and Tyr406 in the NA active site are crucial for the interaction. researchgate.net The binding is primarily influenced by hydrogen bonds and electrostatic factors. researchgate.net The discovery of these potent pyrrolidine-based inhibitors offers promising lead compounds for the future development of new anti-influenza drugs. nih.govacs.org

| Compound | IC₅₀ (μM) against Influenza A (H3N2) NA | Reference |

|---|---|---|

| 6e | 1.56 - 2.40 | nih.govnih.gov |

| 9c | 1.56 - 2.40 | nih.govnih.gov |

| 9f | 1.56 - 2.40 | nih.govnih.gov |

| 10e | 1.56 - 2.40 | nih.govnih.gov |

| 9e | 1.56 - 2.71 | nih.gov |

| Oseltamivir (Control) | 1.06 | nih.govnih.gov |

Human Dihydrofolate Reductase (hDHFR) Inhibition

Human dihydrofolate reductase (hDHFR) is an essential enzyme in folate metabolism, catalyzing the reduction of dihydrofolate to tetrahydrofolate. This product is vital for the synthesis of purines, thymidylate, and certain amino acids, making hDHFR a well-established target for anticancer therapies. researchgate.netrjpbr.com The pyrrolidine moiety has been recognized as a significant pharmacophore in the design of novel DHFR inhibitors due to its unique physicochemical properties. researchgate.net

Various pyrrolidine-based molecules have been synthesized and investigated for their hDHFR inhibitory activity. researchgate.net For example, a series of pyrrolidine-derived thiosemicarbazones have been evaluated as DHFR inhibitors. researchgate.net Additionally, other heterocyclic systems incorporating the pyrrolidine scaffold, such as pyrrolo[3,2-d]pyrimidines, have been designed as dual inhibitors of both DHFR and thymidylate synthase (TS). mdpi.com While many studies focus on DHFR from other species like Plasmodium falciparum or bacteria, the principles of targeting the folate pathway are broadly applicable. nih.gov The development of pyrrolidine-based compounds that can selectively inhibit hDHFR over other isoforms remains an active area of research, with the goal of creating more effective and less toxic anticancer agents. mdpi.comnih.gov

Matrix Metalloproteinase-2 (MMP-2) Inhibition

Matrix metalloproteinase-2 (MMP-2), also known as gelatinase A, is a zinc-dependent endopeptidase that plays a crucial role in the degradation of extracellular matrix components, particularly type IV collagen. nih.govmdpi.com Overexpression of MMP-2 is strongly associated with tumor invasion, metastasis, and angiogenesis in various types of cancer. nih.govnih.gov This makes selective MMP-2 inhibition a promising strategy for cancer therapy. mdpi.com

Novel pyrrolidine derivatives have been designed and synthesized as selective inhibitors of MMP-2. nih.govddtjournal.com In one study, a series of hydroxamate-based pyrrolidine derivatives were found to be potent MMP-2 inhibitors, with some compounds (8a-c) showing equal or greater potency than the positive control, LY52. nih.gov These compounds exhibited high selectivity for MMP-2 over aminopeptidase (B13392206) N (AP-N). nih.govddtjournal.com Quantitative structure-activity relationship (QSAR) studies on cinnamoyl pyrrolidine derivatives have indicated that the inhibitory activity against MMP-2 is heavily dependent on the electronic properties of the compounds. nih.gov These findings highlight the potential of the pyrrolidine scaffold as a platform for developing potent and selective MMP-2 inhibitors for anticancer applications. nih.govnih.gov

| Compound | Inhibitory Activity against MMP-2 | Reference |

|---|---|---|

| Hydroxamate 8a | Potent inhibitor, more potent than LY52 | nih.gov |

| Hydroxamate 8b | Potent inhibitor, equally potent to LY52 | nih.gov |

| Hydroxamate 8c | Potent inhibitor, equally potent to LY52 | nih.gov |

| LY52 (Control) | Positive control for MMP-2 inhibition | nih.gov |

Anticancer and Antitumor Activity Investigations

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with significant pharmacological activities, including anticancer and antitumor effects. bohrium.comnih.govresearchgate.net Synthetic pyrrolidine derivatives with various substitutions have demonstrated the ability to regulate multiple targets, leading to excellent anti-proliferative activities. bohrium.comnih.gov Research has explored a wide array of pyrrolidine-based structures, such as spiro-pyrrolidines, pyrrolizines, and pyrrolidinones, for their potential as anticancer agents. nih.govmdpi.comnih.gov These compounds have been evaluated against a multitude of cancer cell lines, revealing promising cytotoxic effects and potential for further development. mdpi.comnih.govnih.gov

Antiproliferative Effects on Cancer Cell Lines

The antiproliferative activity of this compound derivatives and related compounds has been extensively studied against various human cancer cell lines. These investigations are crucial for identifying potential therapeutic candidates.

For example, a series of spiro-pyrrolidine and spiro-pyrrolizine derivatives were evaluated for their antiproliferative activity against human breast carcinoma (MDA-MB-231), leukemia lymphoblastic (CCRF-CEM), and ovarian carcinoma (SK-OV-3) cells. nih.gov Several of the spiro-pyrrolizine compounds showed activity comparable to the standard drug doxorubicin. nih.gov In another study, 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives were synthesized and tested against human A549 pulmonary epithelial cells, with some compounds incorporating 1,3,4-oxadiazolethione and 4-aminotriazolethione rings showing significantly enhanced anticancer activity. mdpi.comresearchgate.net Furthermore, diphenylamine-pyrrolidin-2-one-hydrazone derivatives were assessed against a panel of cancer cell lines including human triple-negative breast cancer (MDA-MB-231), melanoma (IGR39), pancreatic carcinoma (Panc-1), and prostate cancer (PPC-1), identifying several promising and selective agents. nih.gov

| Compound Class | Cancer Cell Line | Key Findings | Reference |

|---|---|---|---|

| N-α-Phenyl substituted spiro-pyrrolidines (e.g., 5g) | MDA-MB-231 (Breast) | Inhibited proliferation by 82% at 50 μM. | nih.gov |

| Spiro-pyrrolizines (e.g., 6b) | CCRF-CEM (Leukemia) | Showed an IC₅₀ value of 3.6 μM. | nih.gov |

| 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine derivatives (e.g., with 1,3,4-oxadiazolethione ring) | A549 (Lung) | Reduced cell viability to 28.0% at 100 µM. | mdpi.comresearchgate.net |

| Diphenylamine-pyrrolidin-2-one-hydrazones | PPC-1 (Prostate) & IGR39 (Melanoma) | EC₅₀ values in the range of 2.5–20.2 µM. | nih.gov |

Apoptosis Induction and Cell Cycle Arrest Mechanisms

A primary mechanism through which many anticancer agents exert their effects is the induction of apoptosis, or programmed cell death, in cancer cells. Several studies have confirmed that pyrrolidine derivatives can trigger this pathway. The investigation of highly functionalized pyrrolidine analogues revealed that their cytotoxic effects on cancer cell lines are mediated by a caspase-dependent apoptotic pathway. nih.gov

The process of apoptosis is characterized by specific morphological and biochemical changes, including the externalization of phosphatidylserine (B164497) on the cell membrane and the activation of a cascade of enzymes called caspases. nih.gov Studies using flow cytometry with Annexin V-FITC and propidium (B1200493) iodide (PI) staining have demonstrated that treatment with certain pyrrolidine derivatives leads to a significant increase in the apoptotic cell population. nih.gov A key effector in this process is caspase-3; its increased activation has been observed in cells treated with active pyrrolidine compounds, confirming that these molecules can engage the apoptotic machinery to eliminate cancer cells. nih.govnih.gov The ability of these compounds to induce apoptosis highlights their therapeutic potential, as this mechanism can lead to the selective destruction of tumor cells. nih.gov

Kinase Inhibition and Other Targeted Molecular Mechanisms

The pyrrolidine scaffold has been identified as a valuable pharmacophore in the design of kinase inhibitors. Derivatives of 2-pyrrolidone, a related five-membered lactam ring, have been investigated as multi-target tyrosine kinase receptor inhibitors. Specifically, a series of 2-pyrrolidone-fused (2-oxoindolin-3-ylidene)methylpyrrole derivatives have been synthesized and evaluated for their potential to inhibit various kinases involved in cancer progression. nih.gov

In one study, these compounds were tested for their inhibitory activity against several cancer cell lines and specific kinases. The results indicated that certain derivatives displayed significant inhibitory effects on the proliferation of HCT-116 cancer cells. For instance, compounds with bromine and iodine substitutions at the C(5) position of the oxindole (B195798) ring (compounds 11 and 12 respectively) showed potent anti-proliferative activity. nih.gov

The kinase inhibitory assays revealed that these compounds were effective against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Platelet-Derived Growth Factor Receptor β (PDGFRβ). The inhibitory concentrations (IC50) for these compounds against the target kinases are presented in the table below. nih.gov

| Compound | C(5) Substitution | VEGFR-2 IC50 (µM) | PDGFRβ IC50 (µM) | HCT-116 IC50 (µM) |

| 8 | H | 0.23 ± 0.03 | 0.35 ± 0.04 | > 10 |

| 9 | F | 0.18 ± 0.02 | 0.29 ± 0.03 | 3.42 ± 0.57 |

| 10 | Cl | 0.21 ± 0.02 | 0.31 ± 0.03 | 3.42 ± 0.57 |

| 11 | Br | 0.11 ± 0.01 | 0.19 ± 0.02 | 1.05 ± 0.18 |

| 12 | I | 0.25 ± 0.03 | 0.39 ± 0.04 | 0.42 ± 0.16 |

| Sunitinib | - | 0.04 ± 0.01 | 0.05 ± 0.01 | 3.42 ± 0.57 |

| Data sourced from a study on 2-pyrrolidone-fused derivatives. nih.gov |

These findings suggest that the pyrrolidine and pyrrolidone cores can serve as a foundational structure for the development of potent kinase inhibitors, with substitutions on the aromatic rings playing a crucial role in modulating their activity and selectivity.

Other Biological Activities

Pyrrolidine derivatives have been investigated for their antioxidant properties. The introduction of specific functional groups onto the pyrrolidine ring can confer the ability to scavenge free radicals. For instance, derivatives of (3,5-di-tert-butyl-4-hydroxyphenyl)pyrrolidine-2-carboxylic acid have been synthesized and studied for their redox properties. researchgate.net These compounds incorporate a sterically hindered phenol (B47542) fragment, a common feature in many natural and synthetic antioxidants. researchgate.net

Electrochemical studies revealed that these pyrrolidine derivatives are irreversibly oxidized in two stages, leading to the formation of a phenoxy radical. The presence of a stable phenoxy radical was confirmed by ESR spectroscopy, indicating the potential of these compounds to act as antioxidants. researchgate.net In a separate study, a series of novel pyrrolidin-2-one derivatives were evaluated for their antioxidant activity using the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay. researchgate.netnih.gov The results showed that many of the synthesized compounds exhibited potent or moderate antioxidant activity. researchgate.net This suggests that the pyrrolidine scaffold, when appropriately substituted, can be a promising basis for the development of new antioxidant agents.

The pyrrolidine ring is a structural motif found in some compounds with herbicidal and pesticidal properties. A series of 1-alkyl-3-(α-hydroxy-(un)substituted benzylidene)pyrrolidine-2,4-diones were synthesized and evaluated for their herbicidal activity against both annual dicotyledonous and monocotyledonous plants. nih.gov Preliminary bioassays indicated that several of these compounds exhibited high herbicidal activity. nih.gov

In the area of pesticidal applications, pyrrolidine-2,4-dione (B1332186) derivatives have been investigated for their larvicidal activity against the mosquito species Culex quinquefasciatus. nih.gov Certain synthesized compounds demonstrated notable activity, with some being more potent than the commercial insecticide permethrin. nih.gov These findings highlight the potential of the pyrrolidine scaffold in the development of new agrochemicals.

Derivatives of pyrrolidine have been designed and evaluated as antagonists of the Angiotensin II Type 1 (AT1) receptor, a key target in the management of hypertension. nih.gov In one study, a series of new AT1R antagonists were developed based on a central pyrrolidine system with biphenyl-tetrazole or biphenyl-carboxylic acid moieties at various positions on the pyrrolidine ring. nih.gov

One of the most promising compounds from this series demonstrated hypotensive activity that was two-fold higher than that of the established drug losartan (B1675146) in normotensive rats. nih.gov This indicates that the pyrrolidine scaffold can be effectively utilized to create potent and safe AT1R antagonists.

The endothelin system plays a crucial role in vasoconstriction, and its receptors, ETA and ETB, are important therapeutic targets. Pyrrolidine derivatives have been explored as endothelin receptor antagonists. A notable example is a series of pyrrolidine-3-carboxylic acids. One such derivative, with a 2-(4-methoxyphenyl) substituent, closely related to this compound, has been identified as a highly selective ETA antagonist.

Further modifications to the N,N-dialkylacetamide side chain of this lead compound, by replacing it with an N,S-dialkylsulfonamidoethyl group, resulted in analogs that retained high affinity for the ETA receptor while also exhibiting significant affinity for the ETB receptor. This led to the development of "balanced" antagonists with an ETA/ETB affinity ratio close to 1. The table below summarizes the binding affinities of some of these derivatives.

| Compound | R | R' | ETA Ki (nM) | ETB Ki (nM) |

| 1 | H | n-Bu | 0.034 | 70 |

| 2a | H | n-Pr | 0.45 | 0.34 |

| 2b | H | n-Bu | 0.28 | 0.22 |

| 2c | H | n-Pentyl | 0.17 | 0.16 |

| 2d | H | n-Hexyl | 0.15 | 0.14 |

| 3a | 2-F | n-Pr | 0.31 | 0.25 |

| 3b | 2-F | n-Bu | 0.19 | 0.16 |

| 3c | 2-F | n-Pentyl | 0.11 | 0.11 |

| 3d | 2-F | n-Hexyl | 0.10 | 0.10 |

| Data adapted from a study on pyrrolidine-3-carboxylic acid derivatives as endothelin antagonists. |

These structure-activity relationship studies demonstrate that the pyrrolidine core can be systematically modified to achieve desired selectivity profiles for endothelin receptors, offering potential therapeutic agents for conditions where dual antagonism is beneficial.

The pyrrolidine moiety is present in various compounds that exhibit estrogen antagonist activity. While direct studies on this compound were not identified, research on closely related structures provides insight into the potential for this class of compounds to interact with estrogen receptors. For instance, [3,4-dihydro-2-(4-methoxyphenyl)-1-naphthalenyl][4-[2-(1-pyrrolidinyl)ethoxy]-phenyl]methanone, a compound containing both a pyrrolidine ring and a methoxyphenyl group, has demonstrated potent antiestrogenic activity in both rats and mice. In vitro studies have shown that this compound possesses a very high binding affinity for rat uterine cytosol estrogen receptors, even exceeding that of estradiol.

Further research into metabolites of the antiestrogen (B12405530) nitromiphene, which includes a 2-[p-[2-nitro-1-(4-methoxyphenyl)-2-phenylvinyl]phenoxy]-N-ethylpyrrolidine structure, has also been conducted. One of its metabolites, a lactam analog, exhibited an affinity for the estrogen receptor that was somewhat greater than the parent compound, along with slightly increased estrogenic activity and reduced antiestrogenic activity. These findings underscore the potential of the 2-arylpyrrolidine scaffold as a basis for the development of new estrogen receptor modulators.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Elucidation of Key Pharmacophore Features within the Pyrrolidine (B122466) Scaffold

The pyrrolidine scaffold, a saturated five-membered nitrogen heterocycle, is a cornerstone in the design of a multitude of biologically active compounds. nih.govpharmacophorejournal.com Its prevalence in drug discovery can be attributed to several key pharmacophoric features that enhance molecular diversity and interaction with biological targets. nih.govnih.gov

One of the most significant attributes of the pyrrolidine ring is its non-planar, puckered conformation, which provides an increased three-dimensional (3D) coverage, a phenomenon sometimes referred to as "pseudorotation". nih.govnih.gov This contrasts with its aromatic counterpart, pyrrole (B145914), and allows for a more comprehensive exploration of the binding pockets of target proteins. The sp³-hybridized carbon atoms of the pyrrolidine ring contribute to its stereochemical complexity, allowing for the creation of multiple stereoisomers. nih.gov This stereogenicity is a critical factor, as different enantiomers and diastereomers of a compound can exhibit vastly different biological activities and binding modes to enantioselective proteins. nih.govnih.gov

The nitrogen atom within the pyrrolidine ring imparts basicity to the scaffold, a crucial feature for many drug-receptor interactions, which are often mediated by hydrogen bonding or ionic interactions. nih.gov Furthermore, the nitrogen atom serves as a convenient point for substitution, with a significant percentage of FDA-approved drugs containing a pyrrolidine ring being substituted at the N-1 position. nih.gov

In the context of 2-aryl pyrrolidines, the core pharmacophore can be generally defined by the spatial arrangement of the pyrrolidine ring, the aryl group, and the substituents on both moieties. The pyrrolidine ring often acts as a central scaffold, positioning the aryl group and other substituents in a specific orientation for optimal interaction with the target. The 2-(hetero)arylpyrrolidine fragment is found in a diverse array of biologically active molecules, both natural and synthetic. researchgate.net

Impact of Substitution Patterns on Biological Activity

The biological activity of pyrrolidine-based compounds is profoundly influenced by the nature and position of substituents on both the pyrrolidine ring and any attached moieties. nih.govmdpi.com These substitutions can modulate factors such as binding affinity, selectivity, and pharmacokinetic properties.

The 4-ethoxyphenyl group in 2-(4-Ethoxyphenyl)pyrrolidine plays a critical role in its interaction with biological targets. The phenyl ring itself can engage in various non-covalent interactions, including π-π stacking, hydrophobic interactions, and cation-π interactions with complementary residues in a binding pocket. The position of the substituent on the phenyl ring is also crucial. For instance, in a series of benzofuroxane pyrrolidine hydroxamates, meta-substituted derivatives exhibited greater inhibitory activity than their ortho-substituted counterparts. nih.gov

The ethoxy group at the para-position of the phenyl ring introduces both steric bulk and the potential for hydrogen bond acceptance through the oxygen atom. The lipophilicity of the ethoxy group can enhance binding to hydrophobic pockets within a target protein. Studies on related 2-aryl polyhydroxylated pyrrolidines have shown that substituents on the aryl ring can affect both the potency and selectivity of glycosidase inhibition. nih.gov

The following table illustrates the impact of aryl substitutions on the biological activity of various pyrrolidine-containing compounds, providing insight into how the 4-ethoxyphenyl moiety might contribute to target interaction.

| Compound Class | Aryl Substituent | Observed Effect on Biological Activity |

| Benzofuroxane pyrrolidine hydroxamates | 4-phenoxyphenylsulfonyl | Increased inhibition of MMP-2 and MMP-9 enzymes. nih.gov |

| 1,2,4-Oxadiazole pyrrolidine derivatives | 4-chlorophenyl | Present in several of the most active compounds against E. coli DNA gyrase and topoisomerase IV. nih.gov |

| Pyrrolidine sulfonamide derivatives | 4-trifluorophenyl (on an attached 1,2,4-oxadiazole) | Exhibited the best inhibition against the DPP-IV enzyme. nih.gov |

C-2 Position: Substituents at the C-2 position, such as the 4-ethoxyphenyl group, directly influence the molecule's interaction with the target. The basicity of the pyrrolidine nitrogen is also affected by substituents at this position. nih.gov

C-3 and C-4 Positions: Modifications at the C-3 and C-4 positions can alter the ring's puckering, thereby affecting the spatial arrangement of other substituents. nih.gov For example, a cis-4-CF₃ substituent can enforce a pseudo-axial conformation on other groups, leading to full agonism at certain receptors. nih.gov In another instance, a 3R-methyl group promoted pure antagonist activity, whereas a 3S-methyl group did not. nih.gov

N-1 Position: The nitrogen atom at the N-1 position is a common site for substitution due to its nucleophilicity. nih.gov N-substitutions can modulate the basicity of the nitrogen and introduce additional points of interaction with the target. In a study of pyrrolidine amide derivatives, the nature of the N-acyl group was found to be a key determinant of inhibitory potency.

The following table summarizes the effects of various substitutions on the pyrrolidine ring based on findings from related compounds.

| Position of Substitution | Substituent | Observed Effect |

| C-3 | R-methyl | Promoted pure ERα antagonist and selective ER degrader (PA-SERD) activity. nih.gov |

| C-4 | cis-CF₃ | Endorsed a pseudo-axial conformation of other groups, leading to full agonism at the GRP40 receptor. nih.gov |

| N-1 | Various aromatic rings (on a benzimidazole carboxamide) | Functionalization of the pyrrolidine nitrogen was explored for inhibition of poly(ADP-ribose) polymerase-1 and -2 (PARP-1,-2). nih.gov |

Stereochemical Considerations and Enantioselectivity in Biological Binding

The pyrrolidine ring can possess up to four stereogenic centers, leading to a large number of possible stereoisomers. nih.gov The stereochemistry of this compound, particularly at the C-2 position, is a critical determinant of its biological activity. The spatial orientation of the 4-ethoxyphenyl group relative to the pyrrolidine ring will differ between enantiomers, leading to distinct binding modes with chiral biological targets like proteins and enzymes. nih.govnih.gov

It is a well-established principle in pharmacology that different enantiomers of a drug can have significantly different potencies, efficacies, and even pharmacological activities. mappingignorance.org The synthesis of enantiomerically pure pyrrolidine derivatives is therefore a major focus in medicinal chemistry. mappingignorance.org For instance, the introduction of a chiral pyrrolidine can promote selectivity towards certain protein kinase isoforms. nih.gov

The importance of stereochemistry is further highlighted by the fact that the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding modes to enantioselective proteins. nih.govnih.gov

Correlation of Physicochemical Parameters (e.g., Basicity, 3D Coverage) with Bioactivity

Basicity: The nitrogen atom in the pyrrolidine ring confers basicity to the molecule. nih.gov The pKa of the conjugate acid of pyrrolidine is approximately 11.27. wikipedia.org This basicity can be crucial for forming ionic interactions with acidic residues in a binding site. Substituents on the pyrrolidine ring, particularly at the C-2 position, can modulate this basicity. nih.gov

3D Coverage: The non-planar nature of the pyrrolidine ring provides a significant advantage in drug design by increasing the 3D coverage of the molecule. nih.govnih.gov This allows for a more extensive exploration of the three-dimensional space within a binding pocket, potentially leading to stronger and more specific interactions compared to flatter, aromatic scaffolds. nih.gov

The following table provides a comparison of key physicochemical parameters for pyrrolidine and its aromatic counterpart, pyrrole, illustrating the distinct properties of the saturated scaffold. nih.gov

| Physicochemical Parameter | Pyrrolidine | Pyrrole |

| pKBHX | 2.59 | 0.15 |

| LogP | Lower (indicating higher hydrophilicity) | Higher (indicating lower hydrophilicity) |

| 3D Coverage | High | Low |

This data underscores how the saturated pyrrolidine scaffold provides a different set of physicochemical properties compared to its aromatic analog, which can be strategically utilized in drug design. nih.gov

Computational Chemistry and Molecular Modeling Studies

Ligand-Target Docking and Molecular Dynamics Simulations

Ligand-target docking is a computational method that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. This technique is crucial for understanding the binding mode and affinity of a potential drug candidate. For a compound like 2-(4-Ethoxyphenyl)pyrrolidine, docking studies would involve placing it into the active site of a specific biological target to assess its fit and potential interactions. The scoring functions used in docking algorithms estimate the binding affinity, helping to rank potential drug candidates. mdpi.com

Following docking, molecular dynamics (MD) simulations are often employed to provide a more dynamic and realistic view of the ligand-receptor complex. mdpi.com MD simulations model the movement of atoms and molecules over time, allowing researchers to assess the stability of the predicted binding pose. github.io Key parameters such as root-mean-square deviation (RMSD) are monitored to determine if the ligand remains stably bound within the active site. These simulations can also reveal important information about the flexibility of the protein and the role of water molecules in the binding event. mdpi.com For instance, studies on similar heterocyclic compounds often reveal key hydrogen bonds and hydrophobic interactions that are critical for binding affinity. nih.gov

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide deep insights into the electronic structure and properties of a molecule. nih.govresearchgate.net These methods can be used to determine the optimized geometry of this compound, its vibrational frequencies, and its molecular orbital energies. beilstein-journals.orgnih.gov

A key aspect of this analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. Furthermore, these calculations can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution across the molecule. MEP maps are valuable for identifying regions that are likely to be involved in electrostatic interactions with a biological target, highlighting electron-rich (negative potential) and electron-poor (positive potential) areas. semanticscholar.org

In Silico ADME/Tox Predictions and Drug-Likeness Assessment

For this compound, these predictions would assess its drug-likeness based on criteria such as Lipinski's Rule of Five. This rule evaluates properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to predict oral bioavailability. mdpi.combiointerfaceresearch.com Other important predicted properties include aqueous solubility, blood-brain barrier permeability, interaction with cytochrome P450 enzymes (which are crucial for drug metabolism), and potential toxicities such as carcinogenicity or hepatotoxicity. nih.govresearchgate.net Various software and web-based tools are available to perform these predictions, helping to identify potential liabilities of a compound early in the development process. iqs.edu

Interactive Table: Predicted Physicochemical and ADME Properties (Note: The following data is illustrative of typical predictions for drug-like molecules and not based on specific experimental or published computational results for this compound.)

| Property | Predicted Value | Acceptable Range for Drug-Likeness |

| Molecular Weight | ~205 g/mol | < 500 g/mol |

| logP | ~2.5 | < 5 |

| Hydrogen Bond Donors | 1 | < 5 |

| Hydrogen Bond Acceptors | 2 | < 10 |

| Human Intestinal Absorption | High | High |

| Blood-Brain Barrier Permeant | Yes | Varies by target |

| Ames Toxicity | Negative | Negative |

Rational Drug Design Strategies Guided by Computational Approaches

The insights gained from docking, molecular dynamics, and quantum chemical calculations can be integrated into rational drug design strategies. researchgate.netnih.gov If computational studies reveal, for example, that the ethoxyphenyl group of this compound fits into a specific hydrophobic pocket of a target protein, medicinal chemists can design new analogs with modified substituents on this ring to enhance binding affinity. nih.gov

Structure-based drug design, which relies heavily on the three-dimensional structure of the target, allows for the optimization of lead compounds by improving their complementarity to the binding site. researchgate.net For instance, if a docking pose suggests that an additional hydrogen bond could be formed with a nearby amino acid residue, the molecule can be chemically modified to include a suitable functional group. This iterative cycle of design, synthesis, and testing, guided by computational predictions, accelerates the drug discovery process and increases the likelihood of developing potent and selective drug candidates. researchgate.net

Future Research Directions and Therapeutic Prospects of 2 4 Ethoxyphenyl Pyrrolidine Derivatives

Development of Novel Therapeutic Agents Targeting Unmet Medical Needs

The functionalizable nature of the 2-(4-ethoxyphenyl)pyrrolidine scaffold allows for systematic structural modifications to optimize potency and selectivity for various biological targets. Researchers are actively exploring derivatives of this and other pyrrolidine-containing compounds to address complex and challenging diseases with significant unmet needs.

The diverse therapeutic applications of pyrrolidine (B122466) analogs are well-documented, with compounds showing potential as antitumor, anti-inflammatory, antiviral, and anti-tubercular agents. nih.gov The combination of different pharmacophores with the pyrrolidine ring system has been shown to produce more active compounds. nih.gov This versatility provides a robust platform for developing new drugs for multifactorial diseases. For instance, in the realm of neurodegenerative diseases, derivatives are being designed to act as multifunctional agents that can tackle the complex pathology of conditions like Parkinson's disease by simultaneously targeting multiple pathways. nih.gov

Key therapeutic areas where this compound derivatives could be developed include:

Oncology: Designing derivatives that inhibit cancer cell proliferation or target specific pathways involved in tumor growth.

Infectious Diseases: Developing novel antibacterial, antifungal, or antiviral agents. Pyrrolidine-containing drugs like Telaprevir and Ombitasvir have already demonstrated potent antiviral activity. nih.govresearchgate.net

Inflammatory Disorders: Creating compounds that modulate inflammatory pathways, with potential applications in arthritis, fibrosis, and other chronic inflammatory conditions. nih.gov

Neurodegenerative Diseases: Synthesizing molecules that can cross the blood-brain barrier and exert neuroprotective effects, inhibit key enzymes like monoamine oxidase B (MAO-B), or reduce neuroinflammation. nih.gov

The development process often involves creating a library of derivatives by modifying the substituents on both the pyrrolidine ring and the ethoxyphenyl group. These new chemical entities are then screened for activity against a panel of biological targets to identify promising lead compounds for further optimization.

| Therapeutic Area | Potential Biological Target/Mechanism | Example of Pyrrolidine Application |

|---|---|---|

| Oncology | Enzyme Inhibition (e.g., kinases), DNA Damage | Development of antitumor agents nih.gov |

| Infectious Diseases | Viral Protease Inhibition (e.g., HCV NS3/4A), DNA Gyrase Inhibition | Telaprevir for Hepatitis C nih.gov, 1,2,4-oxadiazole pyrrolidine derivatives as antibacterial agents frontiersin.orgnih.gov |

| Neurodegeneration | MAO-B Inhibition, Antioxidant Activity, Anti-neuroinflammation | Multifunctional agents for Parkinson's Disease nih.gov |

| Inflammation | Autotaxin (ATX) Inhibition | 2-pyrrolidinone derivatives for pathological inflammations nih.gov |

Exploration of Polypharmacology and Multifunctional Compound Design

Many complex, multifactorial diseases such as cancer and neurodegenerative disorders are driven by multiple pathological pathways. nih.gov Traditional "one-target, one-drug" approaches are often insufficient for these conditions. Polypharmacology, the design of single chemical entities that can modulate multiple biological targets, has emerged as a promising strategy. nih.govnih.gov This approach can lead to additive or synergistic therapeutic effects and potentially reduce the likelihood of drug resistance. nih.govsemanticscholar.org

The this compound scaffold is well-suited for the design of polypharmacological agents. Its structure provides multiple points for chemical modification, allowing medicinal chemists to incorporate different pharmacophoric features required for interacting with diverse targets. Modern computational tools, crystallography, and fragment-based design are valuable in the rational design of these multitarget compounds. nih.govsemanticscholar.org

An example of this approach is the development of multifunctional agents for Parkinson's disease, where a single compound might be designed to provide antioxidant effects, chelate excess metal ions, and inhibit MAO-B simultaneously. nih.gov By integrating different functional groups onto the core scaffold, researchers can fine-tune the activity profile of the molecule to achieve a desired polypharmacological effect. This strategy is being actively pursued to create novel treatments for complex human diseases. nih.gov

Advanced Drug Delivery Systems and Prodrug Design for Pyrrolidine Analogues

A pharmacologically active compound is only effective if it can reach its target site in the body in sufficient concentrations. Many promising drug candidates fail due to poor physicochemical or pharmacokinetic properties, such as low aqueous solubility, poor permeability across biological membranes, or rapid metabolism. ijpcbs.comresearchgate.net Prodrug design is a well-established chemical approach to overcome these barriers. ijpcbs.comresearchgate.netnih.gov

A prodrug is an inactive or less active derivative of a parent drug molecule that undergoes enzymatic or chemical conversion in the body to release the active drug. researchgate.netnih.gov This strategy can be applied to this compound derivatives to improve their clinical utility. For example, if a derivative has poor water solubility, a hydrophilic promoiety (e.g., a phosphate ester) can be attached to create a more soluble prodrug suitable for intravenous administration. ijpcbs.com Conversely, to enhance absorption of a highly polar drug, a lipophilic group can be attached to create a prodrug that can more easily cross cell membranes. eurekaselect.com

Most prodrug strategies require a "synthetic handle" on the parent drug, such as a hydroxyl, amine, or carboxylic acid group. researchgate.net The pyrrolidine nitrogen of the this compound scaffold is a key functional group that can be modified to form various types of carrier-linked prodrugs, such as amides, which can then be cleaved by enzymes in the body.

| Barrier | Prodrug Approach | Potential Modification on Pyrrolidine Analogues |

|---|---|---|

| Poor Aqueous Solubility | Attach a polar promoiety (e.g., phosphate, amino acid) | Esterification of a hydroxyl group on the phenyl ring |

| Low Membrane Permeability | Increase lipophilicity by attaching a non-polar promoiety | Formation of an amide at the pyrrolidine nitrogen |

| Chemical Instability | Mask a chemically labile functional group | Temporary modification of reactive sites on the molecule |

| Extensive First-Pass Metabolism | Block metabolic sites to allow for systemic absorption | Attachment of a promoiety that sterically hinders metabolic enzymes |

Beyond prodrugs, other advanced drug delivery systems, such as nanoparticle encapsulation or conjugation to polymers like polyethylene glycol (PEG), could be explored for pyrrolidine analogues to improve their pharmacokinetic profiles, achieve targeted delivery, and reduce potential side effects. nih.gov

Preclinical Development Challenges and Clinical Translation Potential

The journey from a promising lead compound in the laboratory to a clinically approved drug is long and fraught with challenges. For derivatives of this compound, the preclinical development phase would involve extensive evaluation to ensure both efficacy and safety.

Key preclinical challenges include:

Pharmacokinetics and ADME Profiling: A thorough understanding of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate is crucial. Researchers must ensure the compound has adequate bioavailability, reaches the target tissue, and is cleared from the body at an appropriate rate.

Toxicology and Safety Pharmacology: Comprehensive studies are required to identify any potential toxicity. This includes acute and chronic toxicity studies in animal models, as well as assessments of effects on major organ systems (e.g., cardiovascular, respiratory, and central nervous systems).

Target Validation and Off-Target Effects: It is essential to confirm that the drug candidate interacts with its intended target(s) and to identify any unintended off-target interactions that could lead to adverse effects. For polypharmacological agents, characterizing the activity at each target is particularly complex.

Scalable Synthesis: The chemical synthesis route must be efficient, cost-effective, and scalable to produce the large quantities of the drug needed for clinical trials and eventual commercialization.

The clinical translation potential of this compound derivatives will depend on successfully navigating these preclinical hurdles. A strong preclinical data package demonstrating a clear therapeutic benefit and an acceptable safety margin is essential for gaining approval to initiate human clinical trials. The well-established presence of the pyrrolidine scaffold in many existing drugs provides a degree of confidence in its general tolerability, but each new derivative must be rigorously evaluated on its own merits.

Q & A

Basic: How can researchers optimize the enantioselective synthesis of 2-(4-Ethoxyphenyl)pyrrolidine for asymmetric catalysis applications?

Answer:

Enantioselective synthesis requires chiral auxiliaries or catalysts. A method involves using palladium-catalyzed cross-coupling reactions to introduce the ethoxyphenyl group to a pyrrolidine scaffold. Chiral ligands (e.g., BINAP) or organocatalysts can enhance enantiomeric excess (ee). For example, asymmetric hydrogenation of imine intermediates using Ru-based catalysts achieves >90% ee . Reaction conditions (solvent, temperature, pressure) must be tightly controlled to minimize racemization. Post-synthesis, chiral HPLC or polarimetry validates enantiopurity.

Basic: What analytical techniques are critical for characterizing the structural purity of this compound in complex reaction mixtures?

Answer:

- Nuclear Magnetic Resonance (NMR): H and C NMR confirm regiochemistry and detect impurities. The ethoxy group’s singlet (~δ 1.3 ppm for CH) and pyrrolidine ring protons (δ 1.5–3.5 ppm) are diagnostic .

- X-ray Crystallography: Resolves absolute configuration and crystal packing, critical for asymmetric catalysis studies (e.g., bond angles of the pyrrolidine ring) .

- Mass Spectrometry (HRMS): Validates molecular weight (MW: 205.3 g/mol) and detects byproducts.

- Infrared (IR) Spectroscopy: Identifies functional groups (e.g., C-O stretch of ethoxy at ~1250 cm) .